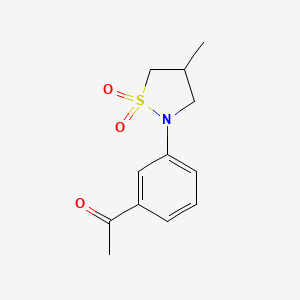

2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of thiazolidinedione and acetylphenyl groups. Thiazolidinediones are a class of compounds that contain a five-membered C3NS ring. They are used in medicine due to their antidiabetic effects . The acetylphenyl group is a common moiety in organic chemistry and can contribute to the bioactivity of the compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, isothiocyanates, which are structurally similar, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the use of amines and thiophosgene .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . Computational methods, such as DFT/B3LYP, can also be used to predict the molecular structure .Chemical Reactions Analysis

Isocyanates, which are similar to this compound, are known to be reactive electrophiles. They can react with a variety of nucleophiles including alcohols, amines, and even water .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 3-Acetylphenyl acetate, a compound with a similar acetylphenyl group, has a density of 1.1±0.1 g/cm3, a boiling point of 279.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its antimicrobial activities . Studies have shown that derivatives of this compound exhibit significant antibacterial activity against various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) determined using the broth microdilution method .

Molecular Docking Studies

Molecular docking studies are also a field of application for this compound. These studies help in understanding the interaction between the compound and target proteins at the molecular level, which is crucial for drug design and discovery .

Pharmacological Research

In pharmacology, compounds like 2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione are studied for their potential therapeutic effects. For example, related thiophene derivatives have been evaluated for their antioxidant activity .

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds, such as oximes and hydrazones, are known to react with aldehydes and ketones . The nitrogen acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence a variety of biological activities . Additionally, compounds that affect the acetyl CoA pathway have been studied for their impact on various metabolic processes .

Pharmacokinetics

A related compound, celiprolol, a third-generation β-blocker, has been studied for its pharmacokinetic properties .

Result of Action

Related compounds, such as oximes and hydrazones, are known to undergo various chemical reactions that result in the formation of new compounds .

Action Environment

It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .

Safety and Hazards

As with any chemical compound, handling “2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione” would require appropriate safety measures. For example, 3-Acetylphenyl isocyanate, a related compound, is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-9-7-13(17(15,16)8-9)12-5-3-4-11(6-12)10(2)14/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRHCRBJGROKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)